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Compound of Interest

Compound Name: YK-2-69

Cat. No.: B13838520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of YK-2-69, a

highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2

(DYRK2). The data and methodologies presented herein are compiled from preclinical research

to facilitate further investigation and development of this compound for potential therapeutic

applications, particularly in the context of prostate cancer.

Biochemical Activity and Selectivity
YK-2-69 is a potent and highly selective inhibitor of DYRK2.[1][2][3] Its inhibitory activity has

been quantified against a panel of DYRK kinases, demonstrating significant selectivity for

DYRK2 over other family members.

Table 1: Inhibitory Activity of YK-2-69 against DYRK Kinases
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Kinase IC50 (nM)

DYRK2 9

DYRK1B 542

DYRK1A >1,000

DYRK3 >1,000

DYRK4 >1,000

Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

Furthermore, the binding affinity of YK-2-69 to DYRK2 has been determined, highlighting a

strong interaction.

Table 2: Binding Affinity of YK-2-69 for DYRK2

Parameter Value (nM)

Kd 92

This data underscores the potent and specific nature of YK-2-69's interaction with its primary

target.

A broader kinase selectivity screen against over 370 kinases revealed that YK-2-69 maintains

a high degree of selectivity for DYRK2.

Cellular Activity in Prostate Cancer Models
In vitro studies using prostate cancer (PCa) cell lines have demonstrated the anti-proliferative

and pro-apoptotic effects of YK-2-69.

Table 3: Anti-proliferative Activity of YK-2-69 in Prostate Cancer Cell Lines
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Cell Line IC50 (µM) - Approximate

DU145 Potent Inhibition

PC-3 Potent Inhibition

22Rv1 Potent Inhibition

Note: Specific IC50 values for proliferation were not explicitly stated in the provided search

results, but the compound showed potent inhibitory activity. For DU145 and 22Rv1 cells with

DYRK2 knockdown, YK-2-69 showed almost no inhibitory activity even at 80 µM, confirming its

on-target activity.

Effects on Cell Cycle and Apoptosis
Treatment of prostate cancer cells with YK-2-69 leads to cell cycle arrest at the G0/G1 phase

and induction of apoptosis. This is accompanied by modulation of key regulatory proteins.

Table 4: Effect of YK-2-69 on Cell Cycle and Apoptosis-Related Proteins in DU145 Cells

Protein Effect of YK-2-69 Treatment

p-RB Decreased

CDK4 Decreased

CDK6 Decreased

P21 Increased

P53 Increased

Cleaved PARP Increased

XIAP Decreased

E-cadherin Increased

These changes are consistent with the observed inhibition of cell growth and induction of

apoptosis.
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Mechanism of Action
YK-2-69 exerts its effects by directly binding to the ATP-binding pocket of DYRK2, thereby

inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways crucial for

cancer cell proliferation and survival.

DYRK2 Signaling Pathway Inhibition
A key substrate of DYRK2 is the 4E-binding protein 1 (4E-BP1), which plays a role in protein

synthesis and cell growth. YK-2-69 inhibits the phosphorylation of 4E-BP1 in a dose-dependent

manner.
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Caption: YK-2-69 inhibits DYRK2, preventing 4E-BP1 phosphorylation and subsequent cell

proliferation.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize YK-
2-69.

Cell Viability Assay
This protocol is used to determine the anti-proliferative activity of YK-2-69.
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Caption: Workflow for determining the anti-proliferative effects of YK-2-69 on cancer cells.

Methodology:

Prostate cancer cells (e.g., DU145, PC-3, 22Rv1) are seeded in 96-well plates at an

appropriate density.

After allowing the cells to adhere overnight, they are treated with a serial dilution of YK-2-69
or a vehicle control (e.g., DMSO).

The cells are incubated for a specified duration (e.g., 5 days).

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay.
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The absorbance is read using a microplate reader, and the data is analyzed to determine the

half-maximal inhibitory concentration (IC50).

Western Blot Analysis
This technique is employed to analyze the levels of specific proteins involved in cell cycle and

apoptosis.

Methodology:

Prostate cancer cells are treated with YK-2-69 or a vehicle control for a specified time (e.g.,

48 hours).

Cells are harvested and lysed to extract total protein.

Protein concentration is determined using a BCA assay or similar method.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against the proteins of

interest (e.g., p-RB, CDK4, P53, cleaved PARP, p-4E-BP1).

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary

antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Co-Immunoprecipitation (Co-IP) Assay
This assay is used to validate the interaction between DYRK2 and its substrate, p-4E-BP1.
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Caption: Experimental workflow for Co-Immunoprecipitation to confirm protein-protein

interactions.

Methodology:

Cell lysates are prepared from prostate cancer cells.

The lysate is pre-cleared to reduce non-specific binding.

The lysate is incubated with an antibody specific to DYRK2 to form an antibody-protein

complex.
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Protein A/G-agarose or magnetic beads are added to precipitate the immune complexes.

The beads are washed multiple times to remove unbound proteins.

The bound proteins are eluted from the beads.

The eluate is analyzed by Western blotting using an antibody against p-4E-BP1 to detect its

presence in the complex.

Conclusion
The in vitro characterization of YK-2-69 reveals it to be a potent and highly selective inhibitor of

DYRK2. Its ability to induce cell cycle arrest and apoptosis in prostate cancer cell lines, coupled

with a well-defined mechanism of action involving the inhibition of the DYRK2/4E-BP1 signaling

axis, positions YK-2-69 as a promising candidate for further preclinical and clinical investigation

in the treatment of prostate cancer. The detailed protocols provided herein serve as a

foundation for researchers to replicate and expand upon these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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